Didemnin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

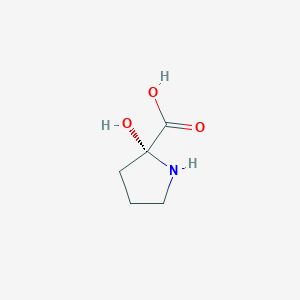

Didemnins are cyclic depsipeptide compounds isolated from marine tunicates, specifically from the genus Trididemnum. These compounds were first discovered in 1978 at the University of Illinois. Among the various didemnins, Didemnin B is the most studied due to its potent biological activities, including antiviral, immunosuppressive, and cytotoxic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of didemnins involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase pathway. The didemnin mega-synthetase consists of ten proteins, including eight non-ribosomal peptide synthetases and two polyketide synthetases, covering thirteen modules in total . The synthetic route starts with the incorporation of glycine on a β-hydroxy fatty acid, followed by a series of elongation and modification steps involving various amino acids and polyketide extensions .

Industrial Production Methods: Industrial production of didemnins, particularly this compound B, has been achieved through the optimization of culture conditions in marine-derived bacteria such as Tistrella mobilis. Recent studies have reported the production of this compound B at titers over 15 mg/L through media and growth optimization efforts .

Analyse Chemischer Reaktionen

Types of Reactions: Didemnins undergo various chemical reactions, including:

Oxidation: Didemnin B can be oxidized to form dehydrothis compound B, which has shown enhanced biological activity.

Reduction: Reduction reactions can modify the peptide backbone, altering its biological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve amino acid derivatives under mild conditions to preserve the integrity of the depsipeptide structure .

Major Products: The major products formed from these reactions include various this compound analogs, such as dehydrothis compound B, which has shown promising anticancer and antiviral activities .

Wissenschaftliche Forschungsanwendungen

Didemnins have a wide range of scientific research applications:

Chemistry: Didemnins serve as model compounds for studying complex natural product synthesis and biosynthesis pathways.

Medicine: Didemnin B has been investigated for its anticancer, antiviral, and immunosuppressive properties.

Wirkmechanismus

Didemnin B exerts its effects primarily through the inhibition of protein synthesis. It binds to the elongation factor-1 alpha (eEF1A) in its GTP-bound form, preventing the release of eEF1A from the ribosomal A-site and subsequent peptide elongation . This inhibition leads to rapid apoptosis in cancer cells and has been shown to affect both DNA and RNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Tamandarins: These compounds have a similar structure and biological activity to didemnins.

Plitidepsin: An analog of didemnin, plitidepsin has been investigated for its anticancer properties and is currently in clinical trials.

Uniqueness of this compound: this compound B is unique due to its potent biological activities at low concentrations and its ability to inhibit protein synthesis through a distinct mechanism involving eEF1A . Its rapid induction of apoptosis and broad-spectrum antiviral activity further distinguish it from other similar compounds .

Eigenschaften

Molekularformel |

C57H89N7O15 |

|---|---|

Molekulargewicht |

1112.4 g/mol |

IUPAC-Name |

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35?,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 |

InChI-Schlüssel |

KYHUYMLIVQFXRI-XYUQHQMCSA-N |

SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |

Isomerische SMILES |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |

Kanonische SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |

Haltbarkeit |

Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks; after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC). |

Löslichkeit |

H2O < 0.1 (mg/mL) CH3OH > 100 (mg/mL) CHCL3 > 100 (mg/mL) DMSO > 100 (mg/mL) C2H5OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |

Synonyme |

didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione](/img/structure/B1252618.png)

![(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1252627.png)

![(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252629.png)